4-(Bromo(phenyl)methyl)benzonitrile
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Overview
Description
4-(Bromo(phenyl)methyl)benzonitrile is an organic compound with the molecular formula C14H10BrN. It is a derivative of benzonitrile, where a bromine atom is attached to the phenylmethyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromo(phenyl)methyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 4-methylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solvents like dichloromethane or chloroform can aid in the dissolution of reactants and facilitate the reaction process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromo(phenyl)methyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can be used in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki coupling reactions.
Major Products
Substitution: Products include hydroxyl or amine derivatives of benzonitrile.
Reduction: The major product is the corresponding amine.
Coupling: Biaryl compounds are formed in coupling reactions.
Scientific Research Applications
4-(Bromo(phenyl)methyl)benzonitrile is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and ligands.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromo(phenyl)methyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. In reduction reactions, the nitrile group is reduced to an amine, altering the compound’s chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Similar in structure but lacks the phenylmethyl group.
4-Methylbenzonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
4-(Bromo(phenyl)methyl)benzonitrile is unique due to the presence of both a bromine atom and a phenylmethyl group, which enhances its reactivity and versatility in chemical syntheses compared to its simpler analogs .
Properties
CAS No. |
128660-38-8 |
---|---|
Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-[bromo(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10BrN/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,14H |
InChI Key |
GRVPWOLGXHBUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)Br |
Origin of Product |
United States |
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